molecular formula C8H17NO2 B1594252 2-(2,6-Dimethyl-4-morpholinyl)ethanol CAS No. 73813-49-7

2-(2,6-Dimethyl-4-morpholinyl)ethanol

Cat. No. B1594252
CAS RN: 73813-49-7
M. Wt: 159.23 g/mol
InChI Key: VAFPVCCEXLHAGE-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethyl-4-morpholinyl)ethanol” is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.22600 . The compound is also known by its CAS number 73813-49-7 .


Synthesis Analysis

The synthesis of “2-(2,6-Dimethyl-4-morpholinyl)ethanol” involves several precursors such as “2,6-dimethyl-morpholine” (CAS#:88234-44-0), “Propane,2,2’-oxybis” (CAS#:108-60-1), and “2-Aminoethanol” (CAS#:141-43-5) . The synthetic route and the literature related to the synthesis are documented in the patent US5240925 A1, 1993 .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethyl-4-morpholinyl)ethanol” consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 159.12600 .


Physical And Chemical Properties Analysis

“2-(2,6-Dimethyl-4-morpholinyl)ethanol” has a density of 0.973g/cm3 . It has a boiling point of 241ºC at 760mmHg . The flash point of the compound is 99.6ºC . The LogP value is 0.02580, indicating its lipophilicity .

Safety And Hazards

The safety data sheet (SDS) for “2-(2,6-Dimethyl-4-morpholinyl)ethanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFPVCCEXLHAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994852
Record name 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethyl-4-morpholinyl)ethanol

CAS RN

73813-49-7, 276860-60-7
Record name 2-(2,6-Dimethyl-4-morpholinyl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC371727
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371727
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-morpholineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask was added 22.8 g. (0.6 mole) of lithium aluminum hydride in 300 ml. of dimethyl ether. The stirred slurry was cooled to 0° C. and then 26.5 g. (0.15 mole) of ethyl 2,6-dimethyl-4-morpholinylacetate was slowly added. The reaction was allowed to warm to room temperature and stirred for 18 hours. It was then quenched with aqueous ammonium chloride, filtered, and extracted with diethyl ether. The solvent was concentrated to give 15.5 g. (67% yield) of the desired intermediate.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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